3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
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Overview
Description
3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities . They have been found to inhibit Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase and have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
Thieno[3,2-d]pyrimidin-4-ones, a related class of compounds, have been synthesized by heating thiophene-2-carboxamides in formic acid . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that thieno[3,2-d]pyrimidin-4-amines inhibit cytochrome bd oxidase (cyt- bd), a component of the mycobacterial oxidative phosphorylation pathway .
Result of Action
Some thieno[3,2-d]pyrimidines have been found to exhibit very good antimycobacterial activity . Additionally, thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt- bd, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating the thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Formic Acid: Used for cyclization reactions.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used in the synthesis of β-keto amides.
Pyrrolidine and Calcium Chloride: Used for cyclization in toluene.
Major Products Formed
The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine Derivatives: These compounds are also derived from thiophene-2-carboxamides and have similar chemical properties.
Uniqueness
3-BROMO-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKRTUISOFGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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